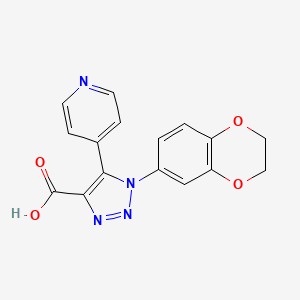
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a pyridine ring, and a triazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxin and pyridine rings, the introduction of the triazole ring, and the attachment of the carboxylic acid group. The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxin, pyridine, and triazole rings would give the molecule a rigid, cyclic structure. The carboxylic acid group could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the benzodioxin and pyridine rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the carboxylic acid group, for example, might make the compound more polar and therefore more soluble in polar solvents.Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of N-Aryl Triazole Derivatives: A study by Komsani et al. (2015) described the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, which demonstrated moderate antimicrobial activity (Komsani et al., 2015).
- Antimicrobial and Antitubercular Activities: Dave et al. (2007) reported the synthesis of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives, showing antimicrobial and antitubercular activities (Dave et al., 2007).
Anti-Inflammatory Activity
- Synthesis and Antiinflammatory Activity of Benzodioxin Carboxylic Acids: Vazquez et al. (1996) described the synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, with one compound showing comparable potency to Ibuprofen in anti-inflammatory assays (Vazquez et al., 1996).
Inhibitory Activity Against Caspase-3
- Inhibitors Against Caspase-3: A study by Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles that were evaluated as inhibitors against caspase-3, with two compounds showing potent inhibitory activity (Jiang & Hansen, 2011).
In Silico Analysis for Drug-likeness
- Prediction of Drug-likeness and Microbial Investigation: Pandya et al. (2019) synthesized a library of 2-substituted-1H-pyrrole-3-carboxylic acids and evaluated them for in silico ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities, with several compounds showing good to moderate activity (Pandya et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Direcciones Futuras
The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its reactivity under different conditions, studying its interactions with various biological targets, and exploring its potential uses in fields such as medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound, and specific information may vary. For detailed and accurate information, further study and experimentation would be required.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-16(22)14-15(10-3-5-17-6-4-10)20(19-18-14)11-1-2-12-13(9-11)24-8-7-23-12/h1-6,9H,7-8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKUNLVDGKXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
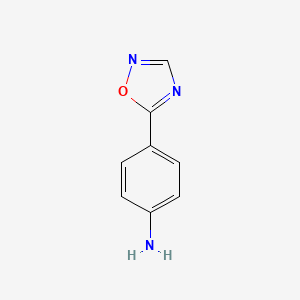
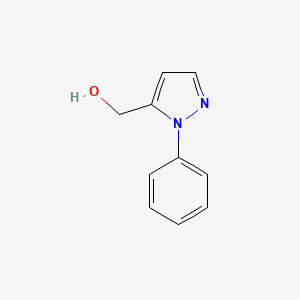
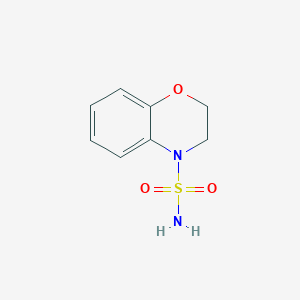
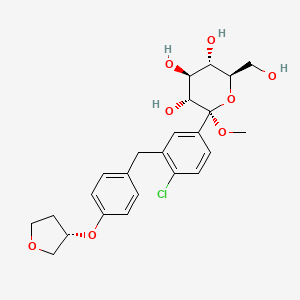


![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
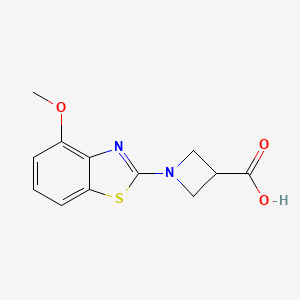
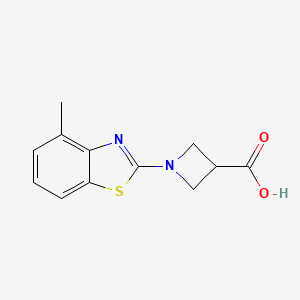
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)